L-Prolyl-L-seryl-L-proline is a tripeptide composed of three amino acids: L-proline, L-serine, and L-proline. This compound belongs to the class of organic compounds known as peptides, which are formed through the linkage of amino acids via peptide bonds. It is particularly significant in biological systems due to its structural and functional roles in proteins, especially in collagen formation and stability.
L-Prolyl-L-seryl-L-proline can be derived from natural sources such as animal tissues where collagen is abundant. Collagen, which is rich in proline and its derivatives, provides insight into the occurrence of this tripeptide in biological systems. Additionally, it can be synthesized through various chemical methods in laboratory settings.
The synthesis of L-Prolyl-L-seryl-L-proline can be achieved through classical peptide synthesis techniques.
L-Prolyl-L-seryl-L-proline has a unique cyclic structure due to the presence of proline, which contributes to its conformational stability. The molecular formula is .
C(C(=O)N[C@H](C(=O)N[C@H]1CCCN1)C(=O)N[C@H](C(=O)N[C@H]1CCCN1)C(=O)N)
ONIBWKKTOPOVIA-BYPYZUCNSA-N
The compound exhibits chirality at certain carbon centers due to its amino acid composition, influencing its biological activity and interactions with enzymes and receptors.
L-Prolyl-L-seryl-L-proline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for L-Prolyl-L-seryl-L-proline primarily involves its role in protein synthesis and stabilization:
Studies have shown that peptides containing proline residues exhibit unique folding properties that are crucial for their biological functions.
L-Prolyl-L-seryl-L-proline has several scientific uses:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7